CK2 Inhibitory Potency: Unsubstituted Benzofuran-2-yl Analog vs. 5-Bromo and Furan-2-yl Comparators
In a standardized CK2 enzymatic assay, the unsubstituted benzofuran-2-yl analog 2a (which shares the core benzofuran-2-yl moiety of the target compound) exhibited an IC50 of 29.6 ± 1.30 µM [1]. This represents intermediate potency within the evaluated series: it is 3.6-fold less potent than the 5-bromobenzofuran-2-yl analog 3a (IC50 = 8.2 ± 1.20 µM) but 1.4-fold more potent than the furan-2-yl analog 1a (IC50 = 21.8 ± 1.30 µM) [1].
| Evidence Dimension | CK2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 29.6 ± 1.30 µM (compound 2a; benzofuran-2-yl core with R=H) |
| Comparator Or Baseline | 3a (5-bromobenzofuran-2-yl): 8.2 ± 1.20 µM; 1a (furan-2-yl): 21.8 ± 1.30 µM |
| Quantified Difference | 3.6-fold less potent than 3a; 1.4-fold more potent than 1a |
| Conditions | CK2 enzymatic assay; conditions as described in PMC3208381 |
Why This Matters
This direct comparative data enables researchers to select the appropriate benzofuran analog based on desired potency window; the unsubstituted benzofuran-2-yl analog provides a baseline reference point for SAR studies where halogen substitution is intentionally avoided.
- [1] PMC3208381. (2012). Table 1: IC50 values of benzofuran derivatives as CK2 inhibitors. PubMed Central. View Source
